4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl
Description
Properties
IUPAC Name |
2-[[4-[3,5-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]-2,6-dimethylphenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-13-5-17(6-14(2)21(13)25-11-19-9-23-19)18-7-15(3)22(16(4)8-18)26-12-20-10-24-20/h5-8,19-20H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSLYNJTMYIRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CO2)C)C3=CC(=C(C(=C3)C)OCC4CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60888669 | |
| Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85954-11-6, 89118-70-7 | |
| Record name | 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetramethylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85954-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YX 4000H | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89118-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylbiphenyl diglycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085954116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-((3,3',5,5'-tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-((3,3',5,5'-TETRAMETHYL-(1,1'-BIPHENYL)-4,4'-DIYL)-BIS(OXYMETHYLENE))-BIS-OXIRANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Conventional NaOH One-Step Method
The traditional synthesis involves the reaction of 3,3',5,5'-tetramethyl-4,4'-biphenol with epichlorohydrin in the presence of sodium hydroxide. The process begins with the deprotonation of the biphenol’s hydroxyl groups by NaOH, forming a phenoxide ion that attacks the electrophilic carbon of epichlorohydrin. This step generates a chlorohydrin intermediate, which subsequently undergoes base-induced dehydrohalogenation to form the epoxy group.
Key Reagents and Conditions
-
Molar Ratio : 1:10 (biphenol to epichlorohydrin)
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Catalyst : Tetrabutylammonium bromide (0.5 wt%)
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Temperature : 90°C under nitrogen atmosphere
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Reaction Time : 10 hours
Despite its simplicity, this method requires meticulous control over NaOH addition to avoid side reactions, such as over-epoxidation or hydrolysis of the epoxy rings. Post-treatment involves vacuum distillation to remove excess epichlorohydrin, followed by recrystallization in a methanol/acetone (2:1) mixture to yield a light yellow crystalline product.
Improved Catalytic Methods
Recent advancements employ phase-transfer catalysts (PTCs) to enhance reaction efficiency. For example, tetrabutylammonium bromide facilitates the interfacial transfer of hydroxide ions, accelerating the epoxide formation while reducing NaOH consumption. This modification increases the epoxy equivalent weight (EEW) to 170–175 g/eq, closely aligning with the theoretical value of 168 g/eq.
Comparative Data: Traditional vs. Catalytic Methods
| Parameter | Traditional Method | Catalytic Method |
|---|---|---|
| Epichlorohydrin Excess | 10-fold | 8-fold |
| Reaction Time | 12–14 hours | 8–10 hours |
| Epoxy Equivalent Weight | 180–190 g/eq | 170–175 g/eq |
| Yield | 78–82% | 88–92% |
Industrial-Scale Production
Process Optimization
Industrial synthesis scales the catalytic method to batch reactors with capacities exceeding 1,000 liters. Key optimizations include:
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Temperature Control : Maintaining 85–90°C to balance reaction rate and side-product formation.
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Pressure Management : Subatmospheric pressure (0.5–0.7 atm) during epichlorohydrin distillation to prevent thermal degradation.
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Catalyst Recovery : Filtration and reuse of tetrabutylammonium bromide reduces costs by 15–20%.
Industrial Production Parameters
| Stage | Conditions |
|---|---|
| Biphenol Activation | 70°C, 2 hours, N₂ atmosphere |
| Epoxidation | 90°C, 8–10 hours, PTC catalyst |
| Distillation | 60°C, 0.5 atm |
| Recrystallization | Methanol/acetone (2:1), −20°C |
Reaction Kinetics and Byproduct Analysis
Kinetic Studies
The epoxidation follows second-order kinetics, with rate constants () dependent on NaOH concentration:
Side reactions, such as the formation of 3-chloro-1,2-propanediol, are minimized by limiting NaOH exposure to <4 hours.
Byproduct Mitigation
Common byproducts and their mitigation strategies include:
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Oligomeric Ethers : Controlled by maintaining stoichiometric excess of epichlorohydrin.
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Hydrolyzed Epoxides : Avoided through anhydrous conditions post-reaction.
Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl undergoes various chemical reactions, primarily due to the reactivity of its epoxy groups. Some common reactions include:
Epoxy Ring Opening: The epoxy groups can undergo ring-opening reactions with nucleophiles, such as amines, alcohols, and thiols. These reactions typically occur under mild conditions and result in the formation of hydroxyl or ether groups.
Polymerization: The compound can participate in polymerization reactions to form cross-linked polymer networks. This is particularly important in the production of epoxy resins, where the compound reacts with curing agents, such as polyamines or anhydrides, to form durable and thermosetting materials.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation products or reduced derivatives.
Scientific Research Applications
Epoxy Resins
TMDE is primarily utilized as a component in epoxy resins. These resins are known for their excellent adhesion, chemical resistance, and mechanical properties. The incorporation of TMDE enhances the toughness and flexibility of epoxy formulations, making them suitable for demanding applications such as:
- Adhesives : TMDE-modified epoxy resins are used in structural adhesives that require high strength and durability.
- Composites : Used in fiber-reinforced composites for automotive and aerospace applications due to its low viscosity and good filling properties.
Coatings
TMDE is also employed in protective coatings. Its low moisture absorption and high adhesion properties make it ideal for:
- Industrial Coatings : Providing corrosion resistance and durability.
- Electronics Coatings : Used as a protective layer for electronic components due to its insulating properties.
Microelectronics
TMDE plays a crucial role in the microelectronics industry as a key material for:
- Epoxy Molding Compounds (EMCs) : These compounds are essential for encapsulating electronic components, providing protection against environmental factors while ensuring thermal stability.
| Property | Value |
|---|---|
| Viscosity | Low at processing temperatures |
| Thermal Expansion Coefficient | Low |
| Adhesion | High |
Integrated Circuits
Due to its excellent dielectric properties and thermal stability, TMDE is used in the manufacturing of integrated circuits (ICs). It serves as a structural material that supports the miniaturization trends in electronics.
Case Study: Automotive Industry
In a study focused on automotive applications, TMDE-modified epoxy resins were evaluated for their impact resistance and thermal stability under extreme conditions. The results indicated that vehicles utilizing these advanced materials exhibited improved performance and longevity compared to those using traditional materials.
Case Study: Aerospace Applications
Another case study investigated the use of TMDE in aerospace composites. The findings revealed that composites incorporating TMDE demonstrated superior mechanical properties and resistance to environmental degradation, making them suitable for critical aerospace components.
Mechanism of Action
The mechanism of action of 4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl primarily involves the reactivity of its epoxy groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the formation of cross-linked polymer networks, where the compound reacts with curing agents to form durable and thermosetting materials. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Structural Features
- Target Compound : Contains a biphenyl core with four methyl groups and two glycidyl ether (epoxypropoxy) substituents. This structure enhances rigidity and thermal resistance .
- BPA-EP and BPF-EP: Standard bisphenol A/F-based epoxy resins lack methyl groups and exhibit lower thermal stability due to less steric hindrance .
- M1 (3,3',5,5'-Tetramethylbiphenyl-4,4'-diyl bis(4-(oxiran-2-ylmethoxy)benzoate)) : Incorporates aromatic ester linkages, improving liquid crystallinity and compatibility with polymers like nylon 66 .
- DGE-BHBTMBP : Features biphenyl and aromatic ester groups, enabling tailored curing behavior with diamines like BAPS .
- BPE (4,4′-Biphenol diglycidyl ether): A simpler biphenyl epoxy resin with a higher melting range (180–250°C), suited for high-thermal-conductivity composites .
Thermal and Mechanical Properties
Thermal Stability
- Target Compound : Initial decomposition temperature exceeds 300°C. Blending with nylon 66 increases its thermal stability by 8°C .
- M1 : Enhances nylon 66’s decomposition temperature (from ~350°C to 358°C) and reduces spherulite size, improving mechanical uniformity .
- BPA-EP/BPF-EP : Standard decomposition temperatures (~250–300°C), inferior to the target compound .
- BPE : High thermal conductivity when compounded with boron nitride, ideal for heat management .
Biological Activity
4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl is a compound characterized by its unique epoxy groups that contribute to its reactivity and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications.
The molecular formula of this compound is , with a molar mass of approximately 354.44 g/mol. Key physical properties include:
- Melting Point: 105°C
- Boiling Point: 473°C
- Density: 1.149 g/cm³
- Flash Point: 132°C
These properties indicate a stable compound with significant thermal resistance, making it suitable for various applications in harsh environments .
The synthesis of this compound typically involves multi-step chemical reactions that introduce epoxy groups into a biphenyl framework. The primary reaction pathway is the polymerization of the epoxy groups under heat or in the presence of curing agents. This polymerization leads to the formation of cross-linked networks that enhance mechanical properties .
The epoxy groups are highly reactive and can undergo ring-opening reactions with nucleophiles such as amines. This reactivity is crucial for its application in creating durable materials and coatings.
Cytotoxicity and Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cell lines. Studies have shown that epoxy compounds can induce apoptosis in cancer cells through oxidative stress mechanisms. For instance:
- Cytotoxic Effects: In vitro studies demonstrated that certain epoxy compounds lead to cell death in human cancer cell lines by disrupting cellular metabolism and inducing oxidative stress .
- Antimicrobial Properties: The compound's ability to form cross-linked networks may also enhance its antimicrobial properties. Research has suggested that similar epoxy-based materials can inhibit bacterial growth effectively .
Case Studies
-
Study on Epoxy Compounds in Cancer Therapy:
A study published in Journal of Applied Polymer Science explored the effects of various epoxy compounds on cancer cells. It was found that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) due to their ability to generate reactive oxygen species (ROS) . -
Antimicrobial Efficacy:
Another study investigated the antimicrobial properties of epoxy resins modified with various functional groups. Results indicated that these modified resins could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in biomedical coatings and wound dressings .
Applications
This compound finds applications primarily in:
- Coatings and Adhesives: Due to its excellent adhesion properties and mechanical strength.
- Biomedical Devices: Its biocompatibility makes it suitable for use in medical devices where durability and resistance to microbial growth are critical.
- Composite Materials: Used as a matrix material for reinforcing fibers due to its polymerization capabilities.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl, and how can purity be optimized?
- Methodology : Synthesis typically involves reacting 3,3',5,5'-tetramethylbiphenyl-4,4'-diol with epichlorohydrin under alkaline conditions. Key steps include:
Epoxidation : Use a molar excess of epichlorohydrin (2.5:1) with sodium hydroxide as a catalyst at 60–80°C for 4–6 hours .
Purification : Remove unreacted epichlorohydrin via vacuum distillation. Recrystallize the product in acetone or ethyl acetate to achieve ≥98% purity .
- Purity Optimization : Monitor epoxy value (target ≥0.52 eq/100g) and residual chloride content (≤300 ppm) via titration or ion chromatography .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Recommended Techniques :
Q. How should this compound be stored to maintain stability, and what solvents are suitable for dissolution?
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of epoxy groups. Avoid moisture and prolonged exposure to light .
- Solubility :
- Good solubility : Chloroform, THF, and DMF (heating to 50°C may be required) .
- Poor solubility : Water or alcohols; use sonication for partial dispersion .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in crosslinking polymer networks?
- Epoxy Reactivity : The electron-rich biphenyl core stabilizes the transition state during nucleophilic ring-opening reactions. Acidic or basic catalysts (e.g., amines or Lewis acids) accelerate crosslinking by activating the epoxy ring .
- Kinetic Studies : Use differential scanning calorimetry (DSC) to determine activation energy () of curing reactions. Typical ranges: 50–70 kJ/mol for amine-cured systems .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Factors Influencing Solubility :
- Purity : Commercial samples (95–98% purity) may contain oligomers or unreacted precursors that reduce solubility .
- Crystallinity : Annealing at 80°C for 2 hours can disrupt crystalline domains, enhancing solubility in chloroform by 15–20% .
- Experimental Protocol :
Pre-dry the compound at 60°C under vacuum.
Test solubility in deuterated solvents (e.g., CDCl₃) using NMR to quantify dissolved material .
Q. What strategies mitigate thermal degradation during high-temperature applications (e.g., >200°C)?
- Thermal Stability : The compound decomposes at 473°C (TGA data), but epoxy groups degrade above 200°C. Strategies include:
- Additives : Incorporate 1–2 wt% phosphorous-based stabilizers (e.g., triphenyl phosphate) to delay degradation .
- Curing Agents : Use aromatic amines (e.g., diaminodiphenyl sulfone) to form thermally stable networks .
Q. How does steric hindrance from the tetramethyl groups influence its reactivity in catalytic systems?
- Steric Effects : The 3,3',5,5'-tetramethyl substituents restrict access to the epoxy rings, slowing reaction rates with bulky nucleophiles (e.g., tert-butylamine).
- Mitigation :
- Use small-molecule catalysts (e.g., BF₃·Et₂O) to lower steric barriers .
- Kinetic studies show a 30% reduction in reaction rate compared to non-methylated analogs .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s melting point (104–110°C vs. 105°C)?
- Root Cause : Variations in crystallinity and residual solvents (e.g., acetone) can alter melting behavior.
- Resolution :
Perform DSC at a heating rate of 10°C/min under N₂.
Pre-heat samples to 150°C to erase thermal history, then re-analyze. Pure samples show a sharp endotherm at 105°C .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
